molecular formula C62H66O20 B137009 4-[4-[5-[[3-[4-(4-Carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,5-dihydroxy-4-methylphenyl]methyl]-2-(carboxymethyl)-4,6-dihydroxy-3-methylphenyl]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimeth CAS No. 143716-44-3

4-[4-[5-[[3-[4-(4-Carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,5-dihydroxy-4-methylphenyl]methyl]-2-(carboxymethyl)-4,6-dihydroxy-3-methylphenyl]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimeth

Cat. No.: B137009
CAS No.: 143716-44-3
M. Wt: 1131.2 g/mol
InChI Key: SJKGYSSWTDGUHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[4-[5-[[3-[4-(4-Carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,5-dihydroxy-4-methylphenyl]methyl]-2-(carboxymethyl)-4,6-dihydroxy-3-methylphenyl]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimeth” is a highly complex organic molecule. It features multiple aromatic rings, methoxy groups, carboxylic acid groups, and hydroxyl groups, indicating its potential for diverse chemical reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including:

    Formation of Aromatic Rings: Using Friedel-Crafts alkylation or acylation.

    Introduction of Functional Groups: Through electrophilic aromatic substitution reactions.

    Coupling Reactions: Such as Suzuki or Heck coupling to link aromatic rings.

    Protection and Deprotection Steps: To ensure selective reactions at specific sites.

Industrial Production Methods

Industrial production would likely involve:

    Optimization of Reaction Conditions: To maximize yield and purity.

    Use of Catalysts: To enhance reaction rates and selectivity.

    Purification Techniques: Such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.

    Reduction: Reduction of carboxylic acid groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products would depend on the specific reactions but could include:

    Oxidized Derivatives: Such as quinones.

    Reduced Derivatives: Such as alcohols and alkanes.

    Substituted Aromatics: With various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: As a building block for more complex organic compounds.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Drug Development: Potential for use in pharmaceuticals due to its complex structure and functional groups.

    Biochemical Studies: As a probe or inhibitor in enzymatic reactions.

Medicine

    Therapeutic Agents: Potential for development into drugs targeting specific pathways.

    Diagnostic Tools: Use in imaging or as biomarkers.

Industry

    Material Science: Use in the development of new materials with specific properties.

    Chemical Manufacturing: As an intermediate in the production of other chemicals.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application but could involve:

    Binding to Enzymes or Receptors: Through its functional groups.

    Modulation of Biological Pathways: By interacting with specific proteins or nucleic acids.

    Chemical Reactivity: Leading to the formation of reactive intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[4-[5-[[3-[4-(4-Carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,5-dihydroxy-4-methylphenyl]methyl]-2-(carboxymethyl)-4,6-dihydroxy-3-methylphenyl]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimeth: Similar in structure but with variations in functional groups.

    Other Polyphenolic Compounds: Such as flavonoids and tannins.

Uniqueness

    Complexity: The high degree of complexity and multiple functional groups.

    Reactivity: Unique reactivity due to the combination of aromatic rings and functional groups.

    Applications: Potential for diverse applications in various fields.

Properties

CAS No.

143716-44-3

Molecular Formula

C62H66O20

Molecular Weight

1131.2 g/mol

IUPAC Name

4-[4-[5-[[3-[4-(4-carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,5-dihydroxy-4-methylphenyl]methyl]-2-(carboxymethyl)-4,6-dihydroxy-3-methylphenyl]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid

InChI

InChI=1S/C62H66O20/c1-22-23(2)45(61(74)81-51-27(6)24(3)43(58(69)70)55(77-16)33(51)12)54(76-15)32(11)41(22)47-37(21-40(64)65)30(9)48(66)38(50(47)68)19-36-20-39(63)31(10)42(49(36)67)60(73)80-53-29(8)26(5)46(57(79-18)35(53)14)62(75)82-52-28(7)25(4)44(59(71)72)56(78-17)34(52)13/h20,63,66-68H,19,21H2,1-18H3,(H,64,65)(H,69,70)(H,71,72)

InChI Key

SJKGYSSWTDGUHO-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1C2=C(C(=C(C(=C2CC(=O)O)C)O)CC3=CC(=C(C(=C3O)C(=O)OC4=C(C(=C(C(=C4C)C)C(=O)OC5=C(C(=C(C(=C5C)C)C(=O)O)OC)C)OC)C)C)O)O)C)OC)C(=O)OC6=C(C(=C(C(=C6C)C)C(=O)O)OC)C)C

Canonical SMILES

CC1=C(C(=C(C(=C1C2=C(C(=C(C(=C2CC(=O)O)C)O)CC3=CC(=C(C(=C3O)C(=O)OC4=C(C(=C(C(=C4C)C)C(=O)OC5=C(C(=C(C(=C5C)C)C(=O)O)OC)C)OC)C)C)O)O)C)OC)C(=O)OC6=C(C(=C(C(=C6C)C)C(=O)O)OC)C)C

Key on ui other cas no.

143716-44-3

Synonyms

thielocin B3
thielocin-B3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-[5-[[3-[4-(4-Carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,5-dihydroxy-4-methylphenyl]methyl]-2-(carboxymethyl)-4,6-dihydroxy-3-methylphenyl]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimeth
Reactant of Route 2
4-[4-[5-[[3-[4-(4-Carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,5-dihydroxy-4-methylphenyl]methyl]-2-(carboxymethyl)-4,6-dihydroxy-3-methylphenyl]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimeth
Reactant of Route 3
4-[4-[5-[[3-[4-(4-Carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,5-dihydroxy-4-methylphenyl]methyl]-2-(carboxymethyl)-4,6-dihydroxy-3-methylphenyl]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimeth
Reactant of Route 4
4-[4-[5-[[3-[4-(4-Carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,5-dihydroxy-4-methylphenyl]methyl]-2-(carboxymethyl)-4,6-dihydroxy-3-methylphenyl]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimeth
Reactant of Route 5
4-[4-[5-[[3-[4-(4-Carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,5-dihydroxy-4-methylphenyl]methyl]-2-(carboxymethyl)-4,6-dihydroxy-3-methylphenyl]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimeth
Reactant of Route 6
4-[4-[5-[[3-[4-(4-Carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,5-dihydroxy-4-methylphenyl]methyl]-2-(carboxymethyl)-4,6-dihydroxy-3-methylphenyl]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimeth

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